![molecular formula C15H21O2P B13398603 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)
2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a phospholane ring attached to a phenyl group, which is further connected to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane typically involves the following steps:
Formation of the Phospholane Ring: The phospholane ring is synthesized through a cyclization reaction involving a suitable phosphine precursor and a diene compound under controlled conditions.
Attachment to the Phenyl Group: The phospholane ring is then attached to a phenyl group through a coupling reaction, often facilitated by a palladium catalyst.
Formation of the Dioxolane Ring: The final step involves the formation of the dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dioxolane rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学研究应用
2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: It may be explored for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in materials science, including the development of advanced polymers and coatings.
作用机制
The mechanism by which 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane exerts its effects involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, influencing the reactivity and selectivity of the process. Its structural features allow it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
- 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene monooxide
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
- 1,2-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]benzene
Uniqueness
2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane is unique due to the presence of both a phospholane and a dioxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, setting it apart from other similar compounds that may only contain one of these rings.
属性
IUPAC Name |
2-[2-(2,5-dimethylphospholan-1-yl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXTLMNIHPLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B13398524.png)

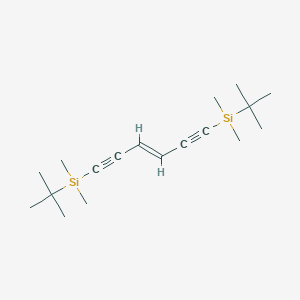
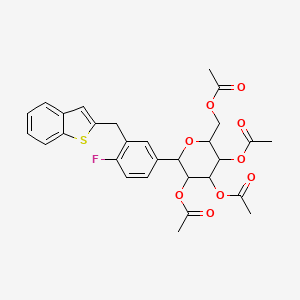
![7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B13398550.png)
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
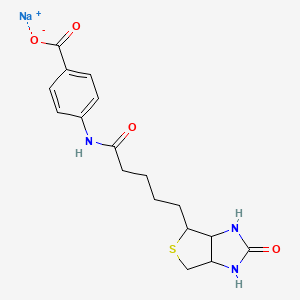
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
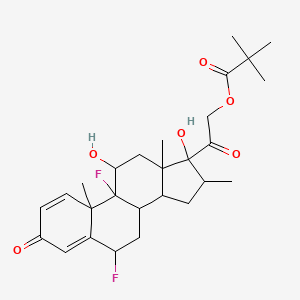
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)
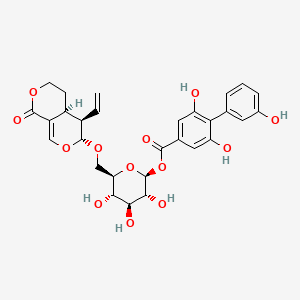

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
